Hoveyda-Grubbs Catalyst 1st Generation

Catalog No.
S1900257
CAS No.
203714-71-0
M.F
C28H45Cl2OPRu
M. Wt
600.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hoveyda-Grubbs Catalyst 1st Generation

CAS Number

203714-71-0

Product Name

Hoveyda-Grubbs Catalyst 1st Generation

IUPAC Name

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane

Molecular Formula

C28H45Cl2OPRu

Molecular Weight

600.6 g/mol

InChI

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

KMKCJXPECJFQPQ-UHFFFAOYSA-L

SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Canonical SMILES

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Ring-Closing Metathesis (RCM)

RCM is a powerful organic reaction that allows for the formation of cyclic structures from unsaturated hydrocarbons. The Hoveyda-Grubbs Catalyst 1st Generation acts as a catalyst in this process, effectively promoting the formation of new carbon-carbon bonds at the double bonds (alkenes) of the starting materials. This reaction is highly valuable for synthesizing various complex molecules, including:

  • Macrocycles: Large cyclic molecules with unique properties useful in materials science and drug discovery .
  • Natural products: Many natural products with important biological activities possess cyclic structures. RCM facilitates the synthesis of these complex molecules for research purposes .
  • Polymers: RCM can be used to create specific types of polymers with tailored properties by incorporating cyclic units into their backbone .

Advantages of the Hoveyda-Grubbs Catalyst 1st Generation

The introduction of the Hoveyda-Grubbs Catalyst 1st Generation in 1995 marked a significant advancement in RCM catalysis. Here are some of its advantages:

  • Well-defined structure: Unlike previous RCM catalysts, the Hoveyda-Grubbs Catalyst possesses a well-defined molecular structure, allowing for better control over the reaction and improved reproducibility in research settings .
  • High activity: The catalyst exhibits high activity, promoting RCM reactions efficiently under mild reaction conditions .
  • Functional group tolerance: The catalyst tolerates a wider range of functional groups compared to earlier RCM catalysts, expanding its applicability in organic synthesis .

The Hoveyda-Grubbs Catalyst 1st Generation, also known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is an organometallic complex based on ruthenium. This catalyst was developed in 1999 by Amir H. Hoveyda and is recognized for its role in olefin metathesis reactions, particularly in the formation of macrocycles and complex organic molecules . The molecular formula of this compound is C28H45Cl2OPRu, and it is characterized by its unique structure, which includes a chelating ortho-isopropoxy group attached to the benzylidene ligand .

The mechanism of HGC1-mediated RCM involves a catalytic cycle with several key steps:

  • Initiation: Substrate binds to the Ru center, displacing a chloride ligand.
  • Metathesis: The Ru-carbene bond reacts with the substrate's double bond, forming a new metallocycle and releasing another alkene fragment.
  • Propagation: The newly formed metallocycle reacts with another substrate molecule, repeating the metathesis process.
  • Chain Termination: Termination occurs through various pathways, such as protodemetalation by a protic solvent or homodimerization of the Ru-carbene species.

The primary application of the Hoveyda-Grubbs Catalyst 1st Generation is in olefin metathesis, a reaction that allows for the exchange of alkene components. This catalyst facilitates various metathesis reactions, including:

  • Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from linear precursors by the formation of new carbon-carbon double bonds.
  • Cross-Metathesis: Involves the exchange of substituents between two different alkenes.
  • Enyne Metathesis: A reaction involving alkenes and alkynes to create new double bonds.

These reactions are vital in synthetic organic chemistry for constructing complex molecular architectures .

The synthesis of the Hoveyda-Grubbs Catalyst 1st Generation involves a one-pot reaction that combines several reagents:

  • Ruthenium(II) chloride: This serves as the metal center.
  • Tricyclohexylphosphine: A phosphine ligand that stabilizes the ruthenium center.
  • Phenyldiazomethane: A reagent that contributes to the formation of the benzylidene ligand.

The resulting catalyst is noted for its stability and effectiveness in olefin metathesis reactions .

The Hoveyda-Grubbs Catalyst 1st Generation has several important applications, including:

  • Synthesis of Pharmaceuticals: Used to create complex drug molecules through efficient olefin metathesis.
  • Material Science: Employed in developing new materials with specific properties by facilitating polymerization reactions.
  • Organic Synthesis: A crucial tool for chemists in constructing intricate organic frameworks necessary for various chemical applications .

Interaction studies involving the Hoveyda-Grubbs Catalyst typically focus on its reactivity with different substrates during olefin metathesis. These studies help elucidate how variations in substrate structure can influence reaction outcomes, such as yield and selectivity. Additionally, research into modifying the catalyst's ligands can provide insights into optimizing its performance under various conditions .

The Hoveyda-Grubbs Catalyst 1st Generation can be compared with other catalysts used in olefin metathesis, particularly other generations of Grubbs catalysts and related compounds:

Catalyst NameGenerationKey FeaturesUnique Aspects
Grubbs Catalyst1stFirst well-defined Ru-based catalystPrecursor to all Grubbs-type catalysts
Hoveyda-Grubbs Catalyst 2nd Gen2ndMore stable and moisture-resistantPhosphine-free structure
Schrock CatalystN/AMolybdenum-based catalystHigh activity but less stable
Zhan CatalystN/AModifiable initiation ratesChelating ligands enhance stability

The Hoveyda-Grubbs Catalyst stands out due to its improved stability and effectiveness in ring-closing reactions compared to earlier generations of Grubbs catalysts. Its unique chelating ligand structure allows for enhanced performance in specific applications .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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